1-(3-Aminophenyl)azetidin-3-ol

Description

Historical Development of Azetidine (B1206935) Synthesis

The history of azetidine chemistry dates back to the late 19th and early 20th centuries, but for many years, these compounds were relatively unexplored due to synthetic challenges. rsc.orgnih.gov The inherent ring strain of the four-membered ring, approximately 25.4 kcal/mol, makes their synthesis more difficult than that of their five-membered pyrrolidine (B122466) analogues. rsc.org

Early and traditional methods for forming the azetidine ring primarily relied on the intramolecular cyclization of γ-aminoalcohols or γ-haloamines, a strategy that involves the displacement of a leaving group by a nitrogen atom. clockss.orgfrontiersin.org Another classical approach has been the reduction of β-lactams (azetidin-2-ones), which are often more accessible synthetically. wikipedia.orgmagtech.com.cnrsc.org

Over the past few decades, significant progress has been made in developing more efficient and versatile synthetic routes. rsc.org These modern methods provide access to a wider range of substituted azetidines with greater control over stereochemistry. Noteworthy advancements include:

Photochemical Reactions : The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, offers a direct route to the azetidine core, though it has faced challenges due to the photoreactivity of imines. rsc.orgrsc.orgnih.gov

Ring Expansions and Contractions : Methods involving the ring expansion of three-membered heterocycles like aziridines or the ring contraction of five-membered rings have been developed. magtech.com.cn

Metal-Catalyzed Cyclizations : Palladium-catalyzed intramolecular C-H amination and other transition-metal-mediated reactions have emerged as powerful tools. rsc.orgmagtech.com.cn

Strain-Release Reactions : The functionalization of highly strained precursors like azabicyclo[1.1.0]butanes has provided novel pathways to substituted azetidines. nih.govorganic-chemistry.org

Table 1: Key Milestones in Azetidine Synthesis

| Era/Method | Description | Key References |

| Early Methods | Intramolecular cyclization of γ-haloamines and reduction of β-lactams. | clockss.org, wikipedia.org |

| Photochemistry | Development of the aza Paternò–Büchi reaction ([2+2] cycloaddition). | nih.gov, rsc.org |

| Modern Catalysis | Introduction of metal-catalyzed C-H amination and other cyclization strategies. | rsc.org, magtech.com.cn |

| Strain-Release | Use of highly strained intermediates like azabicyclo[1.1.0]butanes. | organic-chemistry.org |

| Rearrangements | Synthesis via ring expansion or contraction of other heterocyclic systems. | magtech.com.cn |

Significance of Azetidine Scaffolds in Synthetic Organic Chemistry

Azetidine scaffolds are of immense importance in synthetic and medicinal chemistry. rsc.orgrsc.org Their significance stems from a combination of unique structural and chemical properties. The four-membered ring is conformationally restricted yet stable enough for handling, a balance that is attractive for designing molecules with specific three-dimensional shapes. rsc.orgnih.gov

In medicinal chemistry, the azetidine ring is considered a "privileged motif." rsc.org It is found in several approved drugs, including the antihypertensive azelnidipine (B1666253) and the anticancer agent cobimetinib. rsc.org The incorporation of an azetidine moiety can improve key drug properties such as metabolic stability and aqueous solubility. rsc.org

Azetidines are also highly valued as bioisosteres, which are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. digitellinc.com They can act as mimics for more common saturated heterocycles like piperidine (B6355638) and morpholine (B109124) or even acyclic fragments. researchgate.netdomainex.co.uktcichemicals.com This bioisosteric replacement can lead to novel compounds with improved pharmacological profiles or patentability. researchgate.net Furthermore, the strain in the azetidine ring can be harnessed for unique chemical transformations, making them versatile intermediates for synthesizing more complex molecules, including amino alcohols and diamines. rsc.orgacs.org Their use as building blocks allows for the creation of diverse chemical libraries for drug discovery programs, particularly for targeting the central nervous system (CNS). technologynetworks.comsciencedaily.comnih.gov

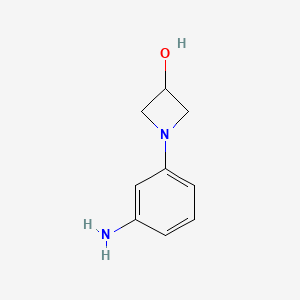

Structural Features and Nomenclature of 1-(3-Aminophenyl)azetidin-3-ol

The compound this compound possesses a distinct molecular architecture that combines three key functional components: an azetidine ring, a phenyl group with an amino substituent, and a hydroxyl group.

Azetidine Ring : The core of the molecule is the saturated four-membered heterocycle containing one nitrogen and three carbon atoms. wikipedia.org This ring is inherently strained and non-planar.

3-ol Group : A hydroxyl (-OH) group is attached to the carbon atom at position 3 of the azetidine ring. This functional group can participate in hydrogen bonding.

The systematic IUPAC name for this compound is This compound . The nomenclature is determined by identifying the parent heterocycle (azetidine), numbering its atoms starting from the heteroatom (nitrogen as position 1), and then naming the substituents at their respective positions.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂O | nih.gov |

| Molecular Weight | 178.23 g/mol | Calculated |

| Key Structural Features | Azetidine ring, primary aromatic amine, secondary alcohol | nih.gov |

| Hydrogen Bond Donors | 2 (from -OH and -NH₂) | Calculated |

| Hydrogen Bond Acceptors | 2 (from N in ring and N in amine) | Calculated |

Current Research Landscape and Underexplored Aspects in the Study of this compound

The current research landscape for azetidines is vibrant, with a strong focus on developing novel synthetic methodologies and exploring their applications as building blocks in drug discovery. rsc.orgchemrxiv.org Research efforts are often directed at creating libraries of functionally diverse azetidines for screening against various biological targets. nih.govlifechemicals.com The synthesis of substituted azetidinols, in particular, is of interest as the hydroxyl group provides a convenient handle for further chemical modification. ontosight.ai

Despite the broad interest in functionalized azetidines, the specific compound this compound does not appear to be extensively studied in the available scientific literature. Much of the research on aminophenyl-substituted azetidinols focuses on the ortho- (2-aminophenyl) or para- (4-aminophenyl) isomers. chemenu.com

The underexplored nature of this compound presents several opportunities for future research:

Novel Synthesis : Developing an efficient and stereoselective synthesis for this specific isomer would be a valuable contribution to synthetic chemistry.

Building Block Application : As a trifunctional molecule (containing a secondary amine within the ring, a primary aromatic amine, and a secondary alcohol), it could serve as a versatile building block for creating complex molecular architectures and diverse compound libraries.

Medicinal Chemistry Exploration : The unique substitution pattern of the meta-amino group could lead to different biological activities compared to its ortho and para isomers. Investigating its potential as a scaffold in medicinal chemistry, for instance in the development of kinase inhibitors or CNS-active agents, is a clear avenue for future work. ontosight.aiontosight.ai

In essence, this compound represents a gap in the current body of chemical knowledge, standing as a promising yet uncharacterized building block at the intersection of heterocyclic and medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-aminophenyl)azetidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c10-7-2-1-3-8(4-7)11-5-9(12)6-11/h1-4,9,12H,5-6,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYUOZRXWQSJSGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=CC=CC(=C2)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

1 3 Aminophenyl Azetidin 3 Ol As a Versatile Synthetic Building Block

Precursor for Advanced Organic Scaffolds

1-(3-Aminophenyl)azetidin-3-ol is a valuable bifunctional building block for the synthesis of a variety of complex organic molecules. The presence of a nucleophilic aniline (B41778) moiety, a secondary amine within the azetidine (B1206935) ring, and a hydroxyl group provides multiple reaction sites for the construction of diverse molecular architectures.

Synthesis of Polycyclic Heterocycles

While specific examples detailing the use of this compound in the synthesis of polycyclic heterocycles are not extensively documented in the literature, its structural motifs suggest its potential in constructing such frameworks. The aminophenyl group can participate in cyclization reactions to form fused heterocyclic systems. For instance, the aniline moiety can react with suitable precursors to form indole (B1671886), quinoline (B57606), or benzodiazepine (B76468) ring systems, which are prevalent in many biologically active compounds.

Furthermore, the azetidine ring itself can be a precursor to larger, more complex heterocyclic systems through ring-expansion reactions. The combination of the aminophenyl and azetidinol (B8437883) functionalities allows for sequential or one-pot multi-component reactions to build intricate polycyclic structures. General synthetic strategies that could be adapted for this purpose include intramolecular cyclizations, cycloadditions, and transition-metal-catalyzed cross-coupling reactions.

Potential Cyclization Reactions Involving the Aminophenyl Moiety:

| Reaction Type | Potential Heterocyclic Product | Reagent/Condition Example |

| Bischler-Möhlau indole synthesis | Indole | α-Haloketone |

| Friedländer annulation | Quinoline | α-Methylene ketone |

| Combes quinoline synthesis | Quinoline | β-Diketone |

| Pictet-Spengler reaction | Tetrahydroisoquinoline | Aldehyde or ketone |

Incorporation into Complex Molecular Architectures

The distinct functionalities of this compound make it an attractive component for incorporation into larger, more complex molecular architectures, including those of pharmaceutical interest. The primary amino group on the phenyl ring can be readily derivatized to form amides, sulfonamides, or ureas, allowing for its integration into peptide chains or other complex structures.

The azetidin-3-ol (B1332694) portion of the molecule offers a rigid scaffold that can be used to control the spatial orientation of appended functional groups. This is particularly useful in drug design, where precise positioning of pharmacophores is crucial for biological activity. The hydroxyl group can serve as a handle for further functionalization through esterification, etherification, or Mitsunobu reactions.

Moreover, the entire this compound unit can be incorporated as a key structural element in the synthesis of bioactive compounds. Azetidine-containing molecules have shown a wide range of biological activities, and the aminophenyl substituent provides a vector for modulating these properties or for linking to other molecular fragments.

Ligand Design and Coordination Chemistry Applications

The presence of multiple heteroatoms with lone pairs of electrons—the nitrogen of the amino group, the nitrogen of the azetidine ring, and the oxygen of the hydroxyl group—makes this compound a promising candidate for the design of chelating ligands for various metal ions.

Chelation Properties of the Azetidinol Framework

The arrangement of the nitrogen and oxygen atoms in the this compound framework allows for the formation of stable chelate rings with metal ions. Depending on the conformation of the azetidine ring and the nature of the metal ion, this molecule can act as a bidentate or tridentate ligand.

The coordination can involve the aniline nitrogen and the azetidine nitrogen, the aniline nitrogen and the hydroxyl oxygen, or potentially all three heteroatoms in a tridentate fashion. The formation of five- or six-membered chelate rings is generally favored, and the specific coordination mode will depend on factors such as the solvent, the counter-ion, and the electronic and steric properties of the metal center.

Potential Coordination Modes:

| Coordination Mode | Donating Atoms | Potential Metal Ions |

| Bidentate (N,N) | Aniline N, Azetidine N | Pd(II), Pt(II), Cu(II) |

| Bidentate (N,O) | Aniline N, Hydroxyl O | Cu(II), Zn(II), Ni(II) |

| Tridentate (N,N,O) | Aniline N, Azetidine N, Hydroxyl O | Fe(III), Co(III), Ru(II) |

Applications in Homogeneous and Heterogeneous Catalysis

Metal complexes derived from ligands incorporating the this compound scaffold have potential applications in catalysis. The electronic properties of the ligand, which can be tuned by modifying the aminophenyl ring, can influence the reactivity of the coordinated metal center.

In homogeneous catalysis, soluble metal complexes of these ligands could be employed in a variety of transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), hydrogenations, and oxidations. The chiral nature of the azetidinol moiety also opens up the possibility of developing enantioselective catalysts for asymmetric synthesis.

For heterogeneous catalysis, these ligands could be immobilized on solid supports, such as polymers or silica (B1680970) gel. The resulting supported catalysts would offer the advantages of easy separation from the reaction mixture and potential for recycling.

Material Science Precursors and Polymer Chemistry Applications

The bifunctional nature of this compound also makes it a suitable monomer for the synthesis of novel polymers with interesting properties. The presence of a primary amine and a hydroxyl group allows for its participation in step-growth polymerization reactions.

For example, it can be copolymerized with dicarboxylic acids or their derivatives to form polyamides, or with diisocyanates to form polyureas. The incorporation of the rigid azetidine ring into the polymer backbone can lead to materials with enhanced thermal stability and specific mechanical properties.

Furthermore, the pendant aminophenyl or hydroxyl groups can be used for post-polymerization modification, allowing for the introduction of various functional groups along the polymer chain. This can be used to tailor the properties of the material for specific applications, such as in drug delivery, coatings, or as functional membranes. The polymerization of azetidine-containing monomers can also proceed via ring-opening polymerization, leading to polyamines with unique architectures. researchgate.net

Advanced Analytical Methodologies for Characterization in Research

High-Resolution Mass Spectrometry for Molecular Formula Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of a newly synthesized compound. It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition and molecular formula.

For 1-(3-aminophenyl)azetidin-3-ol, the molecular formula is C₉H₁₂N₂O. The theoretical monoisotopic mass can be calculated with high precision. HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be expected to yield an m/z value for the protonated molecule [M+H]⁺ that corresponds precisely to this calculated mass. The observation of an experimental mass within a narrow tolerance (typically <5 ppm) of the theoretical mass provides strong evidence for the proposed molecular formula, distinguishing it from other potential isobaric compounds.

Table 1: Theoretical Mass Data for this compound

| Species | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| [M] | C₉H₁₂N₂O | 164.09496 |

| [M+H]⁺ | C₉H₁₃N₂O⁺ | 165.10224 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed atomic-level structure of an organic molecule in solution. Through a combination of one- and two-dimensional experiments, the carbon-hydrogen framework can be mapped out, and the connectivity of all atoms can be established.

For this compound, ¹H and ¹³C NMR spectra provide the foundational data for structural assignment. The ¹H NMR spectrum would show distinct signals for the aromatic protons of the 3-aminophenyl ring and the aliphatic protons of the azetidine (B1206935) ring. The chemical shifts, integration values, and coupling patterns (multiplicity) of these signals are diagnostic. Similarly, the ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic CH (C2'-H) | ~7.1 | Singlet (or narrow triplet) |

| Aromatic CH (C4'-H) | ~6.6 | Doublet of doublets |

| Aromatic CH (C5'-H) | ~7.2 | Triplet |

| Aromatic CH (C6'-H) | ~6.5 | Doublet of doublets |

| Azetidine CH (C3-H) | ~4.6 | Quintet |

| Azetidine CH₂ (C2/C4-H) | ~4.2 | Triplet (or doublet of doublets) |

| Azetidine CH₂ (C2/C4-H) | ~3.8 | Triplet (or doublet of doublets) |

| Amine NH₂ | ~3.7 (broad) | Singlet |

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C (C1') | ~148 |

| Aromatic C (C3') | ~147 |

| Aromatic C (C5') | ~130 |

| Aromatic C (C2') | ~118 |

| Aromatic C (C6') | ~116 |

| Aromatic C (C4') | ~114 |

| Azetidine CH (C3) | ~65 |

While 1D NMR provides essential information, 2D NMR techniques are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) scalar couplings. For this compound, COSY would show correlations between the methine proton (C3-H) and the methylene (B1212753) protons (C2/C4-H) of the azetidine ring, confirming their connectivity. Correlations would also be observed between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies which protons are directly attached to which carbons by showing correlations between ¹H and ¹³C nuclei separated by one bond. It allows for the unambiguous assignment of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is critical for identifying connectivity across quaternary (non-protonated) carbons and heteroatoms. Key HMBC correlations would include those from the azetidine methylene protons to the aromatic C1' carbon, confirming the point of attachment of the azetidine ring to the phenyl group.

The azetidin-3-ol (B1332694) moiety contains a stereocenter at the C3 position. While this compound itself is a simple chiral molecule, in more complex, substituted analogs, determining the relative stereochemistry is vital. Advanced NMR pulse sequences, particularly the Nuclear Overhauser Effect (NOE), are used for this purpose.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment detects through-space interactions between protons that are close to each other (typically <5 Å), regardless of whether they are connected through bonds. In a substituted derivative of this compound, a NOESY experiment could establish the cis or trans relationship of substituents on the azetidine ring by observing the presence or absence of NOE cross-peaks between their respective protons.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive and unambiguous structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.comeurjchem.comresearchgate.net A successful single-crystal X-ray diffraction analysis of this compound would yield a wealth of data, including:

Connectivity and Conformation: Absolute confirmation of the atomic connectivity.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, offering insight into the molecular geometry.

Stereochemistry: Unambiguous assignment of the relative and absolute stereochemistry (if a chiral resolving agent is used or if spontaneous resolution occurs).

Intermolecular Interactions: Detailed information on how molecules pack in the crystal lattice, revealing hydrogen bonding networks involving the amine (-NH₂) and hydroxyl (-OH) groups, as well as potential π-stacking interactions between the phenyl rings.

Table 4: Representative Data Obtainable from X-ray Crystallography

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Lengths (Å) | e.g., C-N, C-O, C-C |

| Bond Angles (°) | e.g., C-N-C, C-O-H |

| Torsion Angles (°) | Defines the conformation of the rings |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying the presence of specific functional groups, as each group has characteristic vibrational frequencies.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretches of the primary amine, C-N stretches, and various vibrations associated with the aromatic ring and the saturated azetidine ring. Raman spectroscopy provides complementary information and is particularly useful for symmetric vibrations that may be weak in the IR spectrum.

Table 5: Predicted Key IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Alcohol O-H | Stretching, H-bonded | 3400–3200 (broad) |

| Amine N-H | Symmetric & Asymmetric Stretching | 3450–3250 (two sharp bands) |

| Aromatic C-H | Stretching | 3100–3000 |

| Aliphatic C-H | Stretching | 2960–2850 |

| Aromatic C=C | Ring Stretching | 1620–1580 and 1500–1450 |

| Amine N-H | Bending (Scissoring) | 1650–1560 |

| C-O | Stretching | 1150–1050 |

Chiral Chromatography for Enantiomeric Purity Assessment

Since this compound possesses a stereocenter at C3, it exists as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for separating these enantiomers to determine the enantiomeric purity or enantiomeric excess (ee) of a sample. phenomenex.com

The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely effective for a broad range of chiral compounds, including amines and alcohols. yakhak.org A suitable method would involve screening various CSPs and mobile phase compositions (typically mixtures of alkanes like hexane (B92381) and alcohols like isopropanol (B130326) or ethanol, often with a basic additive like diethylamine (B46881) for amine-containing compounds) to achieve baseline separation of the two enantiomer peaks. csfarmacie.czresearchgate.net The relative area of the two peaks in the resulting chromatogram allows for the precise quantification of the enantiomeric purity.

Table 6: Typical Parameters for Chiral HPLC Method Development

| Parameter | Description |

|---|---|

| Chiral Stationary Phase | e.g., Cellulose tris(3,5-dimethylphenylcarbamate) |

| Column Dimensions | e.g., 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | e.g., Hexane/Isopropanol/Diethylamine (80:20:0.1) |

| Flow Rate | 1.0 mL/min |

Emerging Research Directions and Future Outlook

Novel Synthetic Methodologies for Azetidinol (B8437883) Frameworks

The synthesis of azetidines, and by extension 3-hydroxyazetidines, has historically been challenging. nih.gov However, recent years have seen the development of several innovative methods that offer greater efficiency, control, and access to a wider range of functionalized azetidinol cores. These methodologies are crucial for the future synthesis of analogs of 1-(3-Aminophenyl)azetidin-3-ol.

Recent advancements in the synthesis of the azetidine (B1206935) core include:

[2+2] Cycloaddition Reactions: The aza Paternò-Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, represents a direct route to functionalized azetidines. nih.gov Visible-light-mediated versions of this reaction have been developed, allowing for the synthesis of highly functionalized azetidines under mild conditions. nih.gov

Ring Contraction and Expansion: Methodologies such as the ring contraction of five-membered heterocycles like pyrrolidinones and the ring expansion of three-membered aziridines provide alternative pathways to the azetidine skeleton. rsc.orgmagtech.com.cn

Intramolecular C-H Amination: Palladium-catalyzed intramolecular amination of unactivated C-H bonds has emerged as a powerful tool for constructing azetidine rings from acyclic amine precursors. organic-chemistry.org

Strain-Release Homologation: The use of highly strained intermediates like azabicyclo[1.1.0]butanes allows for their strain-release-driven homologation to furnish functionalized azetidines. rsc.org

| Methodology | Description | Key Features | Reference |

|---|---|---|---|

| Visible-Light Mediated aza Paternò-Büchi Reaction | A [2+2] photocycloaddition of imines and alkenes. | Mild conditions, operational simplicity, scalability. | nih.gov |

| Ring Expansion of Aziridines | Nucleophilic ring-opening of aziridines followed by cyclization. | Provides access to diverse substitution patterns. | rsc.org |

| Palladium-Catalyzed C-H Amination | Intramolecular cyclization of picolinamide-protected amines. | Low catalyst loading, use of inexpensive reagents. | organic-chemistry.org |

| Strain-Release Homologation of Azabicyclo[1.1.0]butanes | Reaction of highly strained bicycles with nucleophiles. | Access to densely functionalized azetidines. | rsc.org |

These emerging synthetic strategies will undoubtedly facilitate the preparation of a diverse library of this compound derivatives, enabling a more thorough exploration of their potential applications.

Expanded Reactivity Profiles and Applications in Chemical Synthesis

The unique reactivity of the strained azetidine ring is a key area of ongoing research. rsc.orgrsc.org Understanding and harnessing this reactivity is essential for utilizing this compound as a versatile building block in chemical synthesis.

Current research is focused on several key areas of azetidine reactivity:

Ring-Opening Reactions: The inherent ring strain of azetidines makes them susceptible to nucleophilic ring-opening, providing access to functionalized acyclic amines. rsc.org

Rearrangements: Novel rearrangement cascades of 3-hydroxyazetidines have been discovered, such as the Ritter-initiated rearrangement to form highly substituted 2-oxazolines. acs.orgworktribe.comnih.gov This opens up new avenues for the transformation of the azetidinol core into other heterocyclic systems.

C-H Functionalization: Direct and stereoselective functionalization of C(sp3)-H bonds on the azetidine ring is a rapidly developing area, allowing for the late-stage modification of the azetidine scaffold. rsc.org

Cross-Coupling Reactions: The development of methods for the cross-coupling of halo-substituted azetidines, such as 3-iodoazetidine, with various partners enables the introduction of a wide range of substituents. organic-chemistry.org

The application of these reactivity principles to this compound could lead to the synthesis of novel molecular architectures with potentially valuable biological or material properties.

Integration with Flow Chemistry and Automated Synthesis

The adoption of flow chemistry and automated synthesis platforms is revolutionizing the way chemical synthesis is performed. These technologies offer significant advantages in terms of reaction control, safety, scalability, and the rapid generation of compound libraries. The synthesis of azetidine derivatives is well-suited to these approaches.

Recent developments in this area include:

Continuous Flow Synthesis of Azetines and Azetidines: Flow chemistry has been successfully applied to the generation and functionalization of lithiated azetidine intermediates, which are often unstable under batch conditions. acs.orguniba.it This allows for safer and more efficient synthesis at higher temperatures. acs.orguniba.it

Photochemistry in Flow: The combination of photochemistry with flow reactors has been shown to be a highly effective method for the synthesis of alkyl azetidines from azetidine-2-carboxylic acids, allowing for safe and scalable photochemical transformations. acs.orgenamine.net

The integration of these technologies will be instrumental in the high-throughput synthesis and screening of derivatives of this compound, accelerating the discovery of new lead compounds in drug discovery and other fields.

Development of Comprehensive Structure-Reactivity Relationships

A fundamental understanding of the relationship between the structure of an azetidine derivative and its reactivity is crucial for predicting its chemical behavior and designing new applications. Research in this area is focused on elucidating the impact of various structural features on the properties of the azetidine ring.

Key factors influencing the reactivity of azetidines include:

Ring Strain: The degree of ring strain in the four-membered ring is a primary driver of its reactivity. rsc.org Substituents on the ring can modulate this strain, thereby influencing the propensity for ring-opening and other reactions.

Substituent Effects: The nature and position of substituents on the azetidine ring have a profound impact on its electronic properties and steric accessibility, which in turn govern its reactivity with different reagents.

Conformational Effects: The puckered conformation of the azetidine ring can influence the stereochemical outcome of reactions at the ring carbons.

Systematic studies on a range of azetidinol derivatives, including analogs of this compound, will be necessary to build predictive models of their reactivity. This knowledge will be invaluable for the rational design of new synthetic transformations and functional molecules.

Computational Design and Prediction of Novel Azetidine-Based Chemical Entities

In silico methods are becoming increasingly powerful tools in chemical research, enabling the computational design and prediction of the properties of novel molecules before their synthesis. These approaches are being applied to the design of new azetidine-based compounds with desired biological activities or material properties.

Computational approaches in this field include:

Molecular Docking: This technique is used to predict the binding mode and affinity of a ligand, such as an azetidine derivative, to the active site of a biological target, such as an enzyme or receptor. indexcopernicus.comresearchgate.net This is a key tool in structure-based drug design.

ADME Prediction: Computational models are used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. indexcopernicus.com This helps to identify compounds with favorable pharmacokinetic profiles early in the drug discovery process.

Quantum Chemical Calculations: These methods can be used to study the electronic structure and reactivity of azetidine derivatives, providing insights into reaction mechanisms and helping to rationalize experimental observations. researchgate.net

The application of these computational tools to the this compound scaffold will enable the rational design of new derivatives with optimized properties for specific applications, such as targeted inhibitors for disease-related proteins or novel functional materials. researchgate.net

Q & A

Q. Basic Characterization :

- 1H NMR : Peaks for the azetidine ring protons (e.g., δ 3.2–4.7 ppm for N-CH2 and OH groups) and aromatic protons (δ 6.5–7.5 ppm) confirm the core structure.

- 13C NMR : Signals for the azetidine carbons (e.g., 50–70 ppm) and aromatic carbons (110–140 ppm) validate substitution patterns.

- MS (ESI) : A molecular ion peak (e.g., m/z 253.60 [M+H]+) confirms the molecular weight .

Advanced Analysis :

High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) resolve ambiguities in stereochemistry or tautomerism. For example, NOESY experiments can determine spatial proximity between the aminophenyl group and the azetidine hydroxyl .

What strategies are recommended to address discrepancies in biological activity data for azetidin-3-ol derivatives across studies?

Basic Approach :

Contradictions may arise from variations in assay conditions (e.g., cell lines, incubation times). Standardizing protocols (e.g., using SH-SY5Y neuronal cells for neuroprotection studies) and including positive controls (e.g., T-817MA, a related neuroprotective agent) ensure reproducibility .

Advanced Resolution :

Employ orthogonal assays (e.g., in vitro enzyme inhibition + in vivo behavioral tests) to cross-validate results. For example, if a compound shows neuroprotection in a murine MPTP model but not in vitro, investigate bioavailability or metabolite activation .

How can the neuroprotective potential of this compound be evaluated experimentally?

Q. Basic Assays :

- In vitro : Measure neurite outgrowth in PC12 cells or glutamate-induced cytotoxicity in primary neurons.

- In vivo : Use MPTP-induced neurotoxicity in mice to assess dopaminergic neuron preservation .

Advanced Design :

Incorporate mechanistic studies, such as measuring mitochondrial membrane potential (JC-1 staining) or reactive oxygen species (ROS) levels. For example, T-817MA, a structurally similar compound, enhances mitochondrial dynamics via Sirt1 activation, which could be a comparative benchmark .

What are the key stability challenges for this compound under physiological conditions, and how can formulation mitigate these issues?

Basic Stability :

Azetidine derivatives are prone to hydrolysis under acidic or basic conditions due to ring strain. Accelerated stability studies (e.g., pH 1–9 buffers at 37°C) can identify degradation pathways .

Advanced Formulation :

Use solid dispersions with excipients like mannitol or sorbitol to enhance solubility and shelf-life. Lyophilization or encapsulation in liposomes can protect the compound from enzymatic degradation in vivo .

How do structural modifications (e.g., fluorination) impact the pharmacological profile of azetidin-3-ol derivatives?

Basic Structure-Activity Relationship (SAR) :

Adding electron-withdrawing groups (e.g., trifluoromethyl) to the phenyl ring enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration .

Advanced SAR :

Comparative studies of 3-(trifluoromethyl)phenyl vs. 3-aminophenyl analogs reveal differences in target affinity. For instance, fluorinated analogs may show stronger binding to Bcl-2 family proteins, altering apoptotic pathways .

What computational tools are recommended for predicting the binding modes of this compound to neurological targets?

Basic Docking :

Use AutoDock Vina or Schrödinger Glide to model interactions with targets like tau protein or NMDA receptors. Validate predictions with mutagenesis studies .

Advanced MD Simulations :

Run molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability over time. Free-energy perturbation (FEP) calculations quantify the impact of substituents on binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.